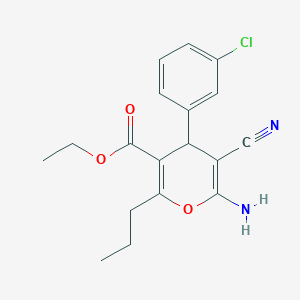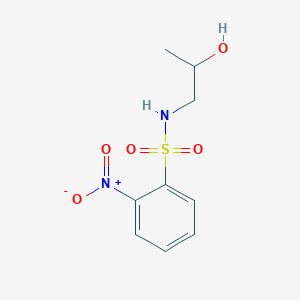![molecular formula C20H29N3O4 B4997870 1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)
1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as DOP or DOPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinones and has a molecular weight of 404.5 g/mol. DOP is known to have a wide range of biochemical and physiological effects, making it an interesting compound for researchers to study.
作用機序
The mechanism of action of DOP is complex and not fully understood. DOP is known to bind to the dopamine transporter, which leads to an increase in dopamine levels in the brain. DOP also has an affinity for the sigma-1 receptor, which has been implicated in a variety of physiological processes including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
DOP has a wide range of biochemical and physiological effects. In addition to its effects on the dopaminergic system, DOP has been shown to have analgesic properties, as well as anti-inflammatory effects. DOP has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for the treatment of heart disease.
実験室実験の利点と制限
One of the advantages of using DOP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. However, one of the limitations of using DOP is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving DOP. One area of interest is the potential use of DOP in the treatment of Parkinson's disease. Additionally, researchers are interested in exploring the potential of DOP as a therapeutic agent for the treatment of heart disease. Finally, there is a growing interest in the use of DOP as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成法
The synthesis of DOP is a complex process that involves multiple steps. The most common method for synthesizing DOP involves the reaction of 3,4-dimethoxyphenethylamine with 3-oxopropylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidinone to yield DOP.
科学的研究の応用
DOP has been extensively studied for its potential use in scientific research. One of the primary applications of DOP is in the field of neuroscience. DOP has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. DOP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
IUPAC Name |
1-[3-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-17-8-7-15(13-18(17)27-2)21-16-5-3-11-23(14-16)20(25)9-12-22-10-4-6-19(22)24/h7-8,13,16,21H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZHYYYIVOOVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2-bromo-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4997796.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![9-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4997801.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4997818.png)
![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)


![3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone](/img/structure/B4997855.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![diethyl [4-(4-nitrophenoxy)butyl]malonate](/img/structure/B4997872.png)
![4-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4997879.png)
![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)